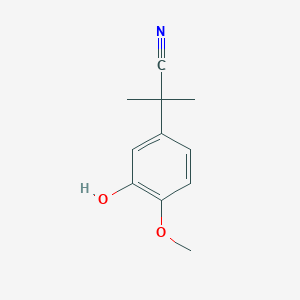![molecular formula C5H9ClF3NS B13611552 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NS It is known for its unique structural features, which include a trifluoroethyl group attached to an azetidine ring via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds.
Applications De Recherche Scientifique
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their activity. The azetidine ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]pyrrolidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]piperidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]morpholine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C5H9ClF3NS |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H |
Clé InChI |
APIWBGYCAHQWFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)SCC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


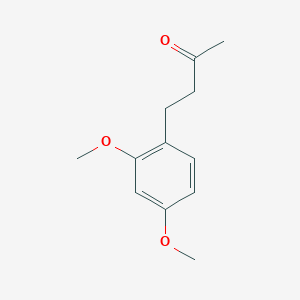
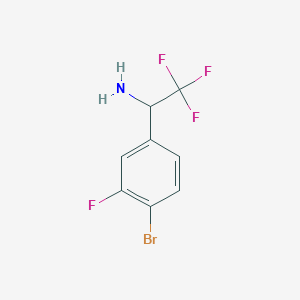
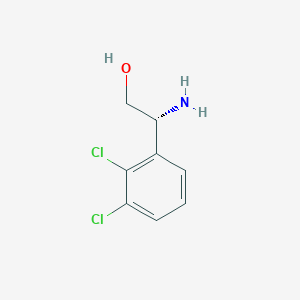
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

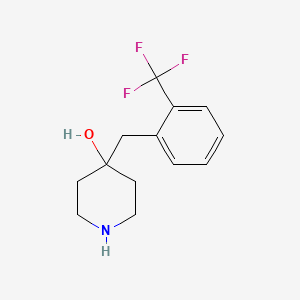


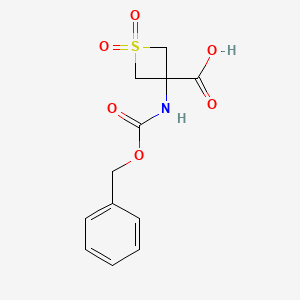

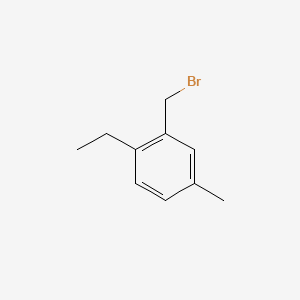
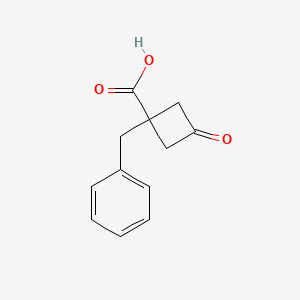
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
